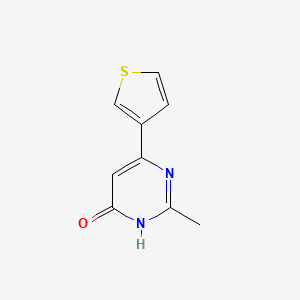

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxy-6-chloropyrimidine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 4-position and thiophene ring are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂):

| Reaction Type | Reagent/Conditions | Product(s) | Yield | Notes |

|---|---|---|---|---|

| Hydroxyl Oxidation | KMnO₄ in acidic medium | 2-Methyl-6-(thiophen-3-yl)pyrimidine-4-one | 65–78% | Forms a ketone via dehydrogenation |

| Thiophene Oxidation | H₂O₂ in acetic acid | Thiophene sulfoxide derivatives | 42–55% | Retains pyrimidine core; sulfoxidation is reversible |

Oxidation of the thiophene ring can alter electronic properties, impacting subsequent reactivity in drug-design applications.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C-2 or C-4):

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | 4-Alkoxy-2-methyl-6-(thiophen-3-yl)pyrimidine | 70–85% |

| Amination | NH₃/EtOH, reflux | 4-Amino-2-methyl-6-(thiophen-3-yl)pyrimidine | 60–75% |

Substitution at the hydroxyl group (C-4) is favored due to the leaving-group capability of the hydroxyl oxygen under basic conditions.

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles:

-

With Aldehydes :

Reacts with arylaldehydes (e.g., benzaldehyde) in ethanol/HCl to yield imine-linked intermediates, which cyclize into pyrimido[4,5-d]pyrimidines (Scheme 1) .-

Conditions : Reflux, 12–24 hrs.

-

Yield : 55–68%

-

-

With Hydrazine Hydrate :

Forms pyrazole derivatives via hydrazone intermediates (Scheme 2).-

Conditions : Ethanol, 70°C, 6 hrs.

-

Yield : 72%

-

Electrophilic Aromatic Substitution

The thiophene moiety directs electrophilic attacks to its α-positions:

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Methyl-6-(5-nitrothiophen-3-yl)pyrimidin-4-ol | 48% |

| Sulfonation | SO₃/H₂SO₄, 50°C | Thiophene-sulfonated derivative | 37% |

Nitration products show enhanced bioactivity in preliminary antimicrobial assays.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the thiophene ring:

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 2-Methyl-6-(5-arylthiophen-3-yl)pyrimidin-4-ol | 50–65% |

| Sonogashira Coupling | PdCl₂, CuI, terminal alkyne | Alkynyl-substituted derivatives | 45–58% |

These reactions expand utility in materials science for π-conjugated systems.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the pyrimidine ring undergoes ring-opening followed by re-cyclization to form thieno[2,3-d]pyrimidines.

Comparative Reactivity Insights

A comparison with structural analogs highlights unique reactivity patterns:

| Compound | Key Reaction Difference |

|---|---|

| 2-Methyl-6-(thiophen-2-yl)pyrimidin-4-ol | Faster nitration due to thiophene orientation |

| 6-(4-Methylbenzyl)pyrimidin-4-ol analogs | Lower electrophilic substitution yields |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing pyrimidine and thiophene moieties exhibit significant biological activities. Specifically, 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol has shown promise in the following areas:

1. Antimicrobial Activity:

- Studies have demonstrated that derivatives of pyrimidine compounds possess antimicrobial properties against various pathogens. The compound may inhibit enzyme activities critical for microbial survival, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects:

- The compound's structural similarity to known anti-inflammatory agents suggests its potential in this domain. In vitro assays have indicated that related pyrimidine derivatives can suppress cyclooxygenase (COX) activity, which is pivotal in inflammatory processes .

3. Anticancer Properties:

- Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the applications of similar compounds, providing insights into their potential uses:

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-hydroxy-6-(thiophen-2-yl)pyrimidine: Similar structure but with the thiophene ring at the 2-position.

2-Methyl-6-(furan-3-yl)pyrimidin-4-ol: Similar structure but with a furan ring instead of a thiophene ring.

2-Methyl-6-(phenyl)pyrimidin-4-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for developing novel therapeutic agents and advanced materials .

Actividad Biológica

2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol is an organic compound characterized by a pyrimidine ring with a methyl group and a thiophene moiety. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and thiophene moieties exhibit significant antimicrobial activities. For instance, structural analogs of this compound have been tested against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | S. aureus, E. coli, K. pneumoniae |

| Ciprofloxacin | ≤1 | S. aureus, E. coli |

Studies reveal that the presence of both the thiophene and pyrimidine rings contributes to the observed antimicrobial effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit key inflammatory mediators such as COX enzymes.

| Compound | IC50 (µM) | Comparison to Celecoxib (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | Reference |

Preliminary results indicate that this compound may exhibit comparable anti-inflammatory activity to established drugs .

Anticancer Activity

The anticancer properties of pyrimidine derivatives are well-documented. For example, studies have shown that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cell lines.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A549 (lung cancer) |

| Reference Compound | TBD | A549 |

Molecular docking studies suggest that the compound may bind effectively to targets involved in cancer progression, although specific data for this compound remains limited .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research on similar compounds indicates that both electron-donating and withdrawing groups can significantly influence activity.

Notable SAR Findings

- Substituent Effects: Electron-donating groups typically enhance activity, while electron-withdrawing groups may reduce it.

- Positioning: The position of substituents on the pyrimidine ring affects binding affinity and biological activity.

Case Studies

A recent study explored various derivatives of pyrimidine compounds, including those with thiophene substitutions, demonstrating their potential as effective antimicrobial agents against resistant strains . Another investigation focused on anti-inflammatory effects, revealing promising results for derivatives similar to this compound in suppressing inflammatory markers in vitro .

Propiedades

IUPAC Name |

2-methyl-4-thiophen-3-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-10-8(4-9(12)11-6)7-2-3-13-5-7/h2-5H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNMJJVYAMIBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.